molecular formula C15H20N2O B11865612 N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine CAS No. 125906-52-7

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine

Cat. No.: B11865612
CAS No.: 125906-52-7
M. Wt: 244.33 g/mol
InChI Key: OCOSLAJULHJDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is a synthetic compound featuring a quinoline core substituted with an ethanamine group at the 8-position. This compound is synthesized via nucleophilic substitution of 8-hydroxyquinoline with N-Boc-protected 2-bromoethanamine in the presence of Cs₂CO₃, followed by deprotection to yield the final product in excellent yields (≥85%) . Its structural design is often leveraged in medicinal chemistry for targeting receptors or enzymes due to quinoline's inherent bioactivity in antimicrobial, anticancer, and neurological applications.

Properties

CAS No.

125906-52-7

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N,N-diethyl-2-quinolin-8-yloxyethanamine

InChI

InChI=1S/C15H20N2O/c1-3-17(4-2)11-12-18-14-9-5-7-13-8-6-10-16-15(13)14/h5-10H,3-4,11-12H2,1-2H3

InChI Key

OCOSLAJULHJDFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine typically involves the reaction of quinoline derivatives with diethylamine. One common method involves the use of 8-hydroxyquinoline as a starting material, which is then reacted with diethylamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce different quinoline derivatives .

Scientific Research Applications

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is a synthetic organic compound combining a diethylamine moiety with a quinoline derivative. It has a molecular formula of C15H18N2O and a molecular weight of approximately 246.32 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Potential Biological Activities

Preliminary studies suggest that this compound may exhibit various biological activities:

  • Pharmacological Applications Studies on this compound's interactions with biological targets are essential for understanding its mechanism of action. Research indicates that it may interact with certain biological targets.
  • Antitubercular, antifungal, and antibacterial activities A series of 8-hydroxyquinolines are synthesized and tested for their antitubercular, antifungal, and antibacterial activities . Quinolines possess antibacterial, antifungal, immunosuppressive, analgesic, vasorelaxing, antiplasmodial, anticancer and PDE4 inhibitory activities .

Applications

This compound has various applications:

  • Medicinal Chemistry It is used as a building block in the synthesis of various pharmaceutical compounds.
  • Pharmacological Research It is used in pharmacological studies to investigate its effects on biological systems.
  • Development of novel antitubercular agents A series of 8-hydroxyquinolines derivatives were synthesized .

Structural Comparison

This compound shares structural similarities with several other compounds:

Compound NameStructure CharacteristicsUnique Features
N,N-Diethyl-m-toluamideContains a methyl group on the aromatic ringUsed primarily as an analgesic
1-(4-Methoxyphenyl)-N,N-diethylamineFeatures a methoxy group on an aromatic ringKnown for its anti-inflammatory properties
2-(Quinolin-4-yloxy)-N,N-diethylamineContains a different substitution on the quinoline ringExhibits distinct antimicrobial activity

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on modifications to the quinoline core, substituents, and amine side chains. Key examples include:

Quinoline Derivatives with Modified Side Chains

  • N,N-Diethyl-2-[(2-pyridin-2-ylquinolin-4-yl)oxy]ethanamine (32a): Structural Difference: Incorporates a pyridinyl group at the 2-position of the quinoline core. Activity: Demonstrated enhanced binding to bacterial efflux pump targets (e.g., NorA in S. aureus) with IC₅₀ values <1 µM, attributed to increased π-stacking and hydrogen bonding from the pyridinyl group . Pharmacokinetics: Improved solubility due to pyridine’s polar nature compared to the parent compound.
  • N,N-Diethyl-2-{[6-methoxy-2-(4-propoxyphenyl)quinazolin-4-yl]oxy}ethanamine (12a): Structural Difference: Replaces quinoline with a quinazoline core and adds methoxy/propoxyphenyl groups. Activity: Exhibited potent cytotoxicity (IC₅₀ = 0.8 µM in MCF-7 cells) via dual inhibition of topoisomerase II and histone deacetylases .

Non-Quinoline Analogues

  • N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE/Tesmilifene): Structural Difference: Replaces quinoline with a diphenylmethane group. Activity:
  • Antiproliferative effects: IC₅₀ = 5 µM in MCF-7 cells via histamine receptor antagonism (Ki = 4.5 µM) and calcium channel modulation .
  • Clinical relevance: Synergistic with doxorubicin in metastatic breast cancer trials, improving median survival by 4.2 months .

    • Contradictions : While DPPE inhibits tumor growth in vitro, structurally similar antidepressants (e.g., amitriptyline) paradoxically stimulate tumor growth in vivo .
  • N,N-Dimethyl-2-phenoxyethanamine: Structural Difference: Shorter dimethylamine side chain and lacks quinoline. Activity: Reduced cytotoxicity (IC₅₀ >100 µM) but improved blood-brain barrier penetration (logP = 2.1 vs. 3.5 for the quinoline derivative) .

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Biological Activity (IC₅₀/Ki) Reference
N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine Quinoline Ethanamine (diethyl) Serotonin receptor modulation
DPPE (Tesmilifene) Diphenylmethane Phenoxyethyl (diethyl) Histamine receptor antagonism (4.5 µM)
Quinazoline derivative (12a) Quinazoline Methoxy, propoxyphenyl Cytotoxicity (0.8 µM)
Pyridinyl-quinoline (32a) Quinoline Pyridinyl NorA efflux pump inhibition (0.9 µM)

Mechanistic and Pharmacological Insights

  • Quinoline-Based Compounds: The 8-quinolinyloxy group enhances DNA intercalation and enzyme inhibition (e.g., topoisomerases), while the diethylamine side chain improves membrane permeability .
  • DPPE : Binds intracellular histamine receptors (Hic), suppressing cAMP pathways and potentiating chemotherapy via phosphatidylserine externalization .
  • Contrasts : Quinazoline derivatives (e.g., 12a) show broader kinase inhibition due to the planar quinazoline core, whereas DPPE’s diphenylmethane group favors lipid membrane interactions .

Clinical and Preclinical Implications

  • This compound: Primarily explored in preclinical models for neurological targets (e.g., 5-HT1A receptors) but lacks clinical trial data .
  • DPPE : Phase III trials demonstrated survival benefits in metastatic breast cancer but raised concerns due to phospholipidosis side effects .
  • Quinazoline Derivatives : Emerging as antiplasmodial agents (IC₅₀ = 0.2 µM against Plasmodium falciparum) but require optimization for toxicity .

Biological Activity

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its diverse biological activities. The compound can be synthesized through various methods, often involving the reaction of quinoline derivatives with appropriate amines. Its structural formula is as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by affecting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, these compounds may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes and inducible nitric oxide synthase (iNOS) .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. For instance, derivatives of quinoline have been reported to synergize with existing antibiotics at low concentrations, enhancing their efficacy .

Table 1: Antimicrobial Efficacy of this compound Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus SA-1199B0.78 µg/mL
Quinoline derivative AE. coli1.5 µg/mL
Quinoline derivative BPseudomonas aeruginosa2.0 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and renal cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of quinoline derivatives:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), A498 (renal cancer)
  • Findings : The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the quinoline core can enhance or diminish its activity:

  • Alkyl Chain Length : Variations in the length of the ethyl chain affect solubility and permeability.
  • Substitution Patterns : The presence of electron-withdrawing or -donating groups can modulate biological activity.

Table 2: Structure-Activity Relationships in Quinoline Derivatives

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncrease potency against bacteria
Longer alkyl chainsEnhanced solubility
Hydroxyl groupsImproved anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.